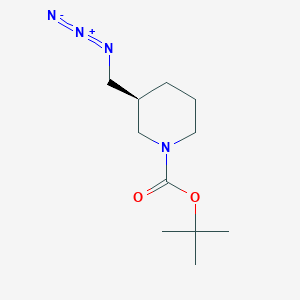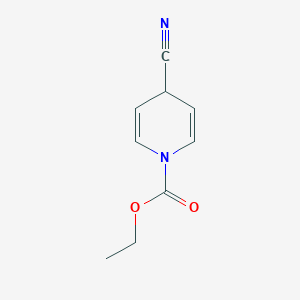
2-Hydroxy-3-methylbut-3-enoic acid
Übersicht
Beschreibung
2-Hydroxy-3-methylbut-3-enoic acid is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 . It is also known by its IUPAC name, 2-hydroxy-2-methyl-3-butenoic acid . This compound is often used in laboratory settings .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-3-methylbut-3-enoic acid is 1S/C5H8O3/c1-3-5(2,8)4(6)7/h3,8H,1H2,2H3,(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Hydroxy-3-methylbut-3-enoic acid is a powder at room temperature . The boiling point of a similar compound, 2-HYDROXY-2-METHYL-BUT-3-ENOIC ACID, is 255.7ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Quantitative Determination in Beverages
- Gracia-Moreno et al. (2015) developed a method for quantifying 2-Hydroxy-3-methylbutanoic acid and related compounds in wines and other alcoholic beverages. Their findings indicate that these compounds may significantly impact the sensory characteristics of these beverages (Gracia-Moreno et al., 2015).
Inhibition of Kynurenine-3-Hydroxylase
- Drysdale et al. (2000) synthesized and explored a series of compounds, including 2-Hydroxy-4-oxobut-2-enoic acids, as inhibitors of kynurenine-3-hydroxylase, a target for neuroprotective agents. This study highlights the potential therapeutic applications of these compounds (Drysdale et al., 2000).
Synthesis of Polyfunctional Oxazolidin-2-ones
- Rmedi et al. (2007, 2008) discussed the synthesis of N-Sulfonylcarbamates and polyfunctional oxazolidin-2-ones using 3-methylbut-2-enoic acid derivatives, demonstrating the chemical versatility of these compounds (Rmedi et al., 2007), (Rmedi et al., 2008).
Biological and Pharmacological Applications
- Shao et al. (2007) isolated a new isoprenyl phenyl ether compound, including 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoic acid from Mangrove fungus, indicating potential antibacterial and antifungal activities and cytotoxicity against hepG2 cell line (Shao et al., 2007).
Asymmetric Hydrogenation in Organic Chemistry
- Zhu et al. (2010) achieved the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, providing a method for synthesizing compounds including 2-hydroxy-4-arylbutanoic acids, relevant in medicinal chemistry (Zhu et al., 2010).
Synthesis of Novel Chemical Compounds
- Laue et al. (2000) reported the synthesis of γ-fluorinated α-amino acids using 2-hydroxy-3-pinanone, demonstrating the role of 2-hydroxy-3-methylbut-3-enoic acid derivatives in synthesizing complex organic compounds (Laue et al., 2000).
Enantiomeric Characterization in Wine
- Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, focusing on its enantiomers and their sensory impacts (Gammacurta et al., 2018).
Material Science Applications
- Tsuji and Hayakawa (2014) studied the formation of hetero-stereocomplexes between substituted poly(lactic acid)s with different configurations, showcasing the application of 2-hydroxy-3-methylbut-3-enoic acid derivatives in polymer science (Tsuji & Hayakawa, 2014).
Process-Scale Synthesis
- Benincori et al. (2005) described the process-scale stereoselective synthesis of nature-identical compounds using 2-methylbut-2-enoic acid derivatives, highlighting their utility in large-scale chemical production (Benincori et al., 2005).
Novel Synthetic Methodologies
- Schmidt et al. (2006) and Hanzawa et al. (2012) developed new synthetic methodologies involving 2-hydroxy-3-methylbut-3-enoic acid derivatives for creating complex heterocycles and other organic compounds (Schmidt et al., 2006), (Hanzawa et al., 2012).
Safety and Hazards
2-Hydroxy-3-methylbut-3-enoic acid is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-hydroxy-3-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h4,6H,1H2,2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZWIDSMVHMLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614391 | |
| Record name | 2-Hydroxy-3-methylbut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methylbut-3-enoic acid | |
CAS RN |
150282-01-2 | |
| Record name | 2-Hydroxy-3-methylbut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)







![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)

![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)
